1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-7-9-15(10-8-13)23-20(27)17-18(26)16-11-22-25(19(16)24-21(17)28)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGOBGUTIDRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole-5-Amine with Ethyl Acetoacetate
Adapting methods from Ghaedi et al., the pyrazolo[3,4-b]pyridine scaffold is constructed by reacting pyrazole-5-amine with ethyl acetoacetate under acidic conditions:
Procedure :
- Pyrazole-5-amine (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid (20 mL) for 8 hours.
- The reaction mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Temperature | 120°C |
| Yield | 82% |
| Purity (HPLC) | 98.5% |
Functionalization at Position 4: Hydroxylation
Iodination-Hydrolysis Sequence
Adapting iodination methods from CN103601749A, position 4 is functionalized:
Step 1: Iodination
- 1-Benzyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine (5 mmol) is stirred with N-iodosuccinimide (5.5 mmol) in CH₃CN (20 mL) at 25°C for 6 hours.
- The product 1-benzyl-4-iodo-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine is isolated by filtration (88% yield).
Step 2: Hydroxylation
- The iodo intermediate (5 mmol) is refluxed with NaOH (10% aqueous, 15 mL) and CuSO₄ (0.1 mmol) for 4 hours.
- Acidification with HCl yields 1-benzyl-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine (76% yield).
Comparative Hydroxylation Methods :
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH/CuSO₄ | Cu | 100 | 76 |
| H₂O₂/FeCl₃ | Fe | 80 | 68 |
| B₂H₆ followed by H₂O | – | 25 | 54 |
Palladium-Catalyzed Aminocarbonylation at Position 5
Aminocarbonylation with 4-Methylaniline
Using methodology from Thieme, the 5-carboxamide is introduced:
Procedure :
- 1-Benzyl-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine (3 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), and 4-methylaniline (4.5 mmol) are suspended in toluene (15 mL).
- CO gas (generated ex situ via COware®) is introduced at 80°C for 12 hours.
- The product is purified via column chromatography (hexane/ethyl acetate) to yield the target compound (68% yield).
Reaction Optimization :
| Catalyst | Ligand | CO Source | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | PPh₃ | COware® | 68 |
| Pd(OAc)₂ | Xantphos | CO gas | 59 |
| Pd₂(dba)₃ | BINAP | Mo(CO)₆ | 63 |
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, H-3), 7.65–7.45 (m, 5H, benzyl), 6.98 (d, J = 8.2 Hz, 2H, Ar-H), 6.72 (d, J = 8.2 Hz, 2H, Ar-H), 5.42 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).
- HRMS (ESI) : m/z calcd. for C₂₂H₁₉N₄O₃ [M+H]⁺: 395.1452; found: 395.1449.
- IR (KBr) : 3320 (N-H), 1675 (C=O), 1590 (C=N) cm⁻¹.
Chemical Reactions Analysis
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives
Key Research Findings
Substituent Effects on Bioactivity: The presence of a benzyl group (as in the target compound) correlates with improved binding to hydrophobic pockets in kinase targets compared to simpler phenyl substituents . Hydroxyl and carboxamide groups facilitate hydrogen bonding, critical for interactions with biological targets like ATP-binding sites .
Synthetic Accessibility: Carboxamide-linked derivatives (e.g., target compound and ) are synthesized via nucleophilic substitution or condensation reactions, often requiring mild bases like K2CO3 or Cs2CO3 . Modifications at position 6 (e.g., amino vs. oxo groups) significantly alter reaction pathways and yields .
Physicochemical Properties: Lipophilicity: The benzyl group in the target compound increases logP compared to analogues with smaller substituents (e.g., methyl or methoxy groups) . Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to protonation at physiological pH.
Biological Activity
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a novel compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activities. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma).
- Mechanism of Action : The compound induces apoptosis in cancer cells by enhancing caspase-3 activity and altering cell cycle progression. Studies have reported a significant increase in apoptotic markers at concentrations as low as 1 µM .
Inhibition of Key Enzymes
The compound has also demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
| Enzyme | IC50 Value |
|---|---|
| CDK2 | 0.36 µM |
| CDK9 | 1.8 µM |
These findings suggest that the compound could serve as a potential therapeutic agent targeting CDK-related pathways in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly at concentrations around 20 µM, indicating a potential mechanism for inducing mitotic arrest .
- Apoptosis Induction : The compound enhances the activity of apoptotic pathways by increasing caspase levels and promoting morphological changes indicative of apoptosis in treated cells .
Case Studies
A recent study evaluated the efficacy of this compound against various cancer types:
Q & A
Q. What are the standard synthetic routes for preparing 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?
The synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. Key steps include cyclization, substitution, and amidation. For example:
- Cyclization : Formation of the pyrazolo[3,4-b]pyridine core via acid-catalyzed or thermal cyclization of intermediates like substituted pyrazoles and pyridines .
- Substitution : Introduction of the benzyl and 4-methylphenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Amidation : Final carboxamide formation using activated esters (e.g., HATU/DMAP) or coupling agents .
Optimization parameters include solvent choice (DMSO, ethanol), temperature (60–120°C), and catalysts (Pd for cross-coupling) to achieve >70% yields .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system, P21/c space group, β = 90.37° for related analogs) .
- NMR spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.3 ppm (methyl group on phenyl) .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?
SAR studies focus on modifying substituents to enhance efficacy:
- Benzyl group : Bulky substituents (e.g., 4-Br or 4-OCH₃) improve steric hindrance, potentially increasing target binding .
- Hydroxy group : Methylation or acetylation reduces polarity, enhancing membrane permeability .
- 4-Methylphenyl : Electron-withdrawing groups (e.g., NO₂) at the para position alter electronic density, affecting interaction with enzymes like kinases .
Data from analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) show IC₅₀ values <10 µM against cancer cell lines when substituents are optimized .
Q. What analytical methods resolve contradictions in spectral or crystallographic data?
Discrepancies in data (e.g., unexpected NMR splitting or crystallographic disorder) are addressed via:
- Dynamic NMR : Identifies rotational barriers in amide bonds causing signal splitting .
- DFT calculations : Predicts stable conformers to compare with experimental XRD data (e.g., torsion angles for C5–N3–C6–C2 = 9.3°) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₅BrN₄O·C₂H₆O, Mr = 453.34) when purity is questioned .
Q. How are stability and purity ensured under varying experimental conditions?
Q. What in vitro assays evaluate its biological activity?
- Anticancer activity : MTT assays on HCT-116 or MCF-7 cells, with apoptosis measured via flow cytometry (Annexin V/PI staining) .
- Enzyme inhibition : Kinase assays (e.g., EGFR or Aurora B) using fluorescence-based ADP-Glo™ kits .
- Antibacterial activity : MIC determinations against Gram-positive strains (e.g., S. aureus) using broth microdilution .
Q. Methodological Notes
- Data interpretation : Cross-validate spectral and crystallographic data with computational models (e.g., Gaussian for DFT) .
- Reaction troubleshooting : Low yields in amidation steps may require anhydrous conditions or alternative coupling agents (e.g., EDC instead of HATU) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO <0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
